2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol
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Overview
Description
2-((2-(Oxiran-2-ylmethoxy)ethyl)(phenyl)amino)ethan-1-ol is an organic compound with the molecular formula C13H19NO3. This compound features an oxirane ring, which is a three-membered epoxide ring, and an amino alcohol functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Oxiran-2-ylmethoxy)ethyl)(phenyl)amino)ethan-1-ol typically involves the reaction of phenylamine with glycidol in the presence of a suitable catalyst. The reaction proceeds through the nucleophilic attack of the amine group on the epoxide ring of glycidol, resulting in the formation of the desired product. The reaction conditions often include mild temperatures and neutral to slightly basic pH to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as Lewis acids or bases can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Oxiran-2-ylmethoxy)ethyl)(phenyl)amino)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted amines or ethers.
Scientific Research Applications
2-((2-(Oxiran-2-ylmethoxy)ethyl)(phenyl)amino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-((2-(Oxiran-2-ylmethoxy)ethyl)(phenyl)amino)ethan-1-ol involves the interaction of its functional groups with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Glycidol: Similar in structure but lacks the phenyl and amino groups.
Epichlorohydrin: Contains an epoxide ring but has a different substituent pattern.
Phenylglycidyl ether: Similar structure but with an ether linkage instead of an amino group.
Uniqueness
2-((2-(Oxiran-2-ylmethoxy)ethyl)(phenyl)amino)ethan-1-ol is unique due to the presence of both an oxirane ring and an amino alcohol functional group. This combination of functional groups provides a versatile reactivity profile, making it suitable for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C13H19NO3 |
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Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-[N-[2-(oxiran-2-ylmethoxy)ethyl]anilino]ethanol |
InChI |
InChI=1S/C13H19NO3/c15-8-6-14(12-4-2-1-3-5-12)7-9-16-10-13-11-17-13/h1-5,13,15H,6-11H2 |
InChI Key |
XRFKWTZBVPQWAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCN(CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
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